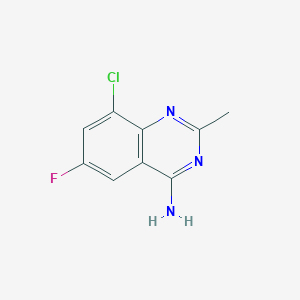![molecular formula C14H12O2 B11891909 4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)
4-Methyl-2H-benzo[g]chromen-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2H-benzo[g]chromen-8-ol is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is structurally characterized by a benzopyran ring system with a methyl group at the 4-position and a hydroxyl group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-benzo[g]chromen-8-ol typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts. For instance, the reaction between 4-methylresorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Pechmann condensation remains a viable route for large-scale synthesis, potentially utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2H-benzo[g]chromen-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Produces quinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in various substituted benzopyrans.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2H-benzo[g]chromen-8-ol has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its environment-sensitive fluorescence properties.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials, such as sensors and polymeric thermometers.
Wirkmechanismus
The mechanism of action of 4-Methyl-2H-benzo[g]chromen-8-ol involves its interaction with various molecular targets. Its fluorescence properties are influenced by hydrogen-bonding interactions with protic solvents, which affect the internal conversion rates and fluorescence intensity . In biological systems, it may exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one: Similar in structure but with a methoxy group at the 8-position.
Rubrofusarin: Another chromene derivative with hydroxyl and methoxy groups.
Uniqueness
4-Methyl-2H-benzo[g]chromen-8-ol is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Its ability to form hydrogen-bonded complexes with protic solvents makes it particularly useful in fluorescence-based applications .
Eigenschaften
Molekularformel |
C14H12O2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4-methyl-2H-benzo[g]chromen-8-ol |
InChI |
InChI=1S/C14H12O2/c1-9-4-5-16-14-8-11-6-12(15)3-2-10(11)7-13(9)14/h2-4,6-8,15H,5H2,1H3 |
InChI-Schlüssel |
YYQTYAKTBSMNOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCOC2=C1C=C3C=CC(=CC3=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)


![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)
![6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11891876.png)





